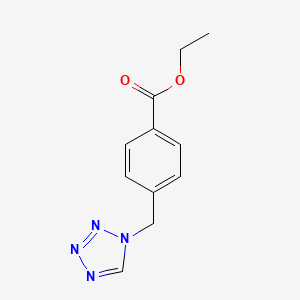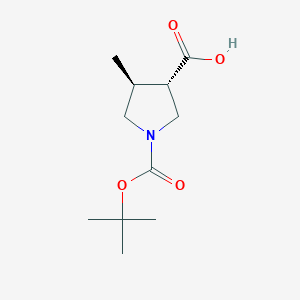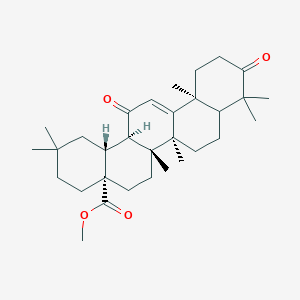
3-Amino-1H-indazol-4-carbonitrilo
Descripción general
Descripción
3-Amino-1H-indazole-4-carbonitrile is a chemical compound with the molecular weight of 158.16 . It is also known by its IUPAC name, 3-amino-1H-indazole-4-carbonitrile .
Synthesis Analysis
The synthesis of 3-Amino-1H-indazole-4-carbonitrile and its derivatives has been a topic of interest in recent years . Various strategies have been employed, including transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without a catalyst and solvent from 2-azidobenzaldehydes and amines .Molecular Structure Analysis
The molecular structure of 3-Amino-1H-indazole-4-carbonitrile is represented by the InChI code 1S/C8H6N4/c9-4-5-2-1-3-6-7(5)8(10)12-11-6/h1-3H, (H3,10,11,12) .Chemical Reactions Analysis
Indazole derivatives, including 3-Amino-1H-indazole-4-carbonitrile, have been used in various chemical reactions. For instance, they have been used in the synthesis of Bcr-Abl inhibitors . They have also been used in the design and synthesis of a series of nitro-aryl 1H-indazole derivatives .Aplicaciones Científicas De Investigación
Aplicaciones antiinflamatorias
El núcleo de indazol, que es parte de 3-Amino-1H-indazol-4-carbonitrilo, ha sido estudiado por sus posibles propiedades antiinflamatorias. Los compuestos con esta parte se han sintetizado y evaluado para su potencial antiinflamatorio in vivo en modelos experimentales como la artritis inducida por adyuvante de Freund y el edema inducido por carragenina . La búsqueda de nuevos medicamentos con efectos antiinflamatorios está en curso, y los derivados de indazol muestran promesa debido a su alta actividad y potencial ulcerogénico mínimo .
Actividad antimicrobiana
Los derivados de indazol también se han explorado por sus propiedades antimicrobianas. La diversidad estructural del núcleo de indazol permite el desarrollo de compuestos que pueden actuar contra una variedad de cepas microbianas. Esto hace que This compound sea un candidato para futuras investigaciones en el desarrollo de nuevos agentes antimicrobianos .
Potencial anticancerígeno
La parte de indazol es significativa en la investigación del cáncer debido a su actividad antiproliferativa. Ciertos derivados de This compound han mostrado efectividad contra líneas celulares de colon y melanoma, con valores de GI50 que indican una potente inhibición del crecimiento celular. Esto sugiere que los derivados de indazol podrían ser valiosos en el desarrollo de terapias anticancerígenas .
Efectos hipoglucémicos
La investigación ha indicado que los compuestos de indazol pueden tener efectos hipoglucémicos, lo que podría ser beneficioso en el tratamiento de la diabetes. La capacidad de This compound para influir en los niveles de azúcar en sangre podría ser un área de interés para el desarrollo de nuevos medicamentos para la diabetes .
Actividad antiprotozoaria
Los derivados de indazol han mostrado potencial en el tratamiento de enfermedades causadas por parásitos protozoarios. La exploración de This compound en este campo podría conducir al descubrimiento de nuevos fármacos antiprotozoarios, que son muy necesarios en la lucha contra las infecciones parasitarias .
Inhibición de la tirosina quinasa
This compound: se ha identificado como un fragmento de unión eficaz a la bisagra en los inhibidores de la tirosina quinasa. Esta aplicación es particularmente relevante en el diseño de terapias contra el cáncer dirigidas, ya que las tirosina quinasas juegan un papel crucial en las vías de señalización que regulan la división y la supervivencia celular .
Inhibición del mediador antiinflamatorio
En la investigación de la osteoartritis, los derivados de indazol se han investigado por su capacidad para inhibir la producción de mediadores catabólicos o antiinflamatorios. Esto incluye la inhibición de la prostaglandina E2, el factor de necrosis tumoral-alfa y la metaloproteinasa de matriz-13, que están involucradas en el proceso inflamatorio de la osteoartritis .
Mecanismo De Acción
Target of Action
3-Amino-1H-indazole-4-carbonitrile is a derivative of indazole, a heterocyclic compound that has been found to bind with high affinity to multiple receptors Indazole derivatives have been known to interact with various targets, including kinases such as chk1, chk2, and the cell volume-regulated human kinase h-sgk .
Mode of Action
Indazole derivatives are known to inhibit, regulate, and/or modulate their targets, leading to various biological effects . The interaction of 3-Amino-1H-indazole-4-carbonitrile with its targets could potentially lead to changes in cellular processes, although the specifics would depend on the exact target and the context of the interaction.
Biochemical Pathways
Given the broad range of biological activities exhibited by indazole derivatives, it can be inferred that multiple pathways could be affected . These could potentially include pathways related to the targets mentioned earlier, such as those involving CHK1, CHK2, and h-sgk .
Pharmacokinetics
The compound is a solid at room temperature and is stored in a refrigerator, suggesting that it is stable under these conditions . These properties could potentially impact the compound’s bioavailability, although further studies would be needed to confirm this.
Result of Action
Indazole derivatives have been reported to exhibit a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . Therefore, it is plausible that 3-Amino-1H-indazole-4-carbonitrile could have similar effects, depending on its specific targets and mode of action.
Action Environment
For instance, the compound is stored in a refrigerator, suggesting that low temperatures may be necessary for its stability .
Safety and Hazards
Direcciones Futuras
Análisis Bioquímico
Biochemical Properties
3-Amino-1H-indazole-4-carbonitrile plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been observed to inhibit the activity of certain enzymes, such as tyrosine kinases, which are involved in cell signaling pathways. This inhibition can lead to the suppression of cancer cell proliferation. Additionally, 3-Amino-1H-indazole-4-carbonitrile interacts with proteins involved in the inflammatory response, thereby exhibiting anti-inflammatory effects .
Cellular Effects
The effects of 3-Amino-1H-indazole-4-carbonitrile on various types of cells and cellular processes are profound. In cancer cells, it has been shown to induce apoptosis, or programmed cell death, by disrupting cell signaling pathways and altering gene expression. This compound also affects cellular metabolism by inhibiting key metabolic enzymes, leading to reduced energy production and cell growth . Furthermore, 3-Amino-1H-indazole-4-carbonitrile influences cell signaling pathways, such as the MAPK and PI3K/Akt pathways, which are critical for cell survival and proliferation .
Molecular Mechanism
At the molecular level, 3-Amino-1H-indazole-4-carbonitrile exerts its effects through various mechanisms. It binds to the active sites of enzymes, inhibiting their activity and preventing substrate binding. This compound also modulates gene expression by interacting with transcription factors and other regulatory proteins. The inhibition of tyrosine kinases by 3-Amino-1H-indazole-4-carbonitrile leads to the downregulation of downstream signaling pathways, resulting in reduced cell proliferation and increased apoptosis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Amino-1H-indazole-4-carbonitrile have been observed to change over time. The compound is relatively stable under standard storage conditions, but it may degrade over extended periods or under harsh conditions. Long-term studies have shown that prolonged exposure to 3-Amino-1H-indazole-4-carbonitrile can lead to sustained inhibition of cell growth and alterations in cellular function . These temporal effects are important for understanding the potential therapeutic applications and limitations of this compound.
Dosage Effects in Animal Models
The effects of 3-Amino-1H-indazole-4-carbonitrile vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects, such as reduced tumor growth and inflammation. At higher doses, toxic or adverse effects may be observed, including organ damage and systemic toxicity . It is crucial to determine the optimal dosage range to maximize therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
3-Amino-1H-indazole-4-carbonitrile is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. The compound is metabolized primarily in the liver, where it undergoes enzymatic transformations, such as hydroxylation and conjugation, to form more water-soluble metabolites for excretion . These metabolic pathways are essential for understanding the pharmacokinetics and potential drug interactions of 3-Amino-1H-indazole-4-carbonitrile.
Transport and Distribution
Within cells and tissues, 3-Amino-1H-indazole-4-carbonitrile is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its uptake and distribution. The compound may accumulate in specific tissues, such as the liver and kidneys, where it exerts its biological effects . Understanding the transport and distribution of 3-Amino-1H-indazole-4-carbonitrile is crucial for optimizing its therapeutic efficacy and minimizing potential side effects.
Subcellular Localization
The subcellular localization of 3-Amino-1H-indazole-4-carbonitrile plays a significant role in its activity and function. The compound may be directed to specific cellular compartments, such as the nucleus or mitochondria, through targeting signals or post-translational modifications. In these compartments, 3-Amino-1H-indazole-4-carbonitrile can interact with key biomolecules and exert its effects on cellular processes . Understanding its subcellular localization is essential for elucidating the molecular mechanisms underlying its biological activities.
Propiedades
IUPAC Name |
3-amino-1H-indazole-4-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N4/c9-4-5-2-1-3-6-7(5)8(10)12-11-6/h1-3H,(H3,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVXRKRURRSOVSJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1)NN=C2N)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20708410 | |
| Record name | 3-Amino-1H-indazole-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20708410 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1240518-54-0 | |
| Record name | 3-Amino-1H-indazole-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20708410 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![2-(difluoromethoxy)-N-[4-(2-methyl-1,3-oxazol-5-yl)phenyl]benzamide](/img/structure/B1396524.png)
![1-Propanol, 3-[(1-methylethyl)thio]-](/img/structure/B1396525.png)

![Ethyl 2-[4-(ethoxycarbonyl)piperidin-1-yl]pyrimidine-5-carboxylate](/img/structure/B1396528.png)

![5'-Fluorospiro[cyclopropane-1,3'-indoline]](/img/structure/B1396531.png)
![9-Acetyl-7-methyl-2-morpholino-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B1396532.png)
